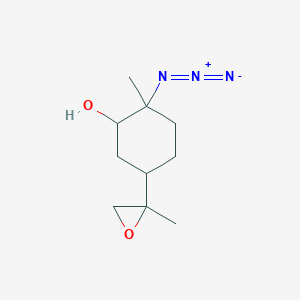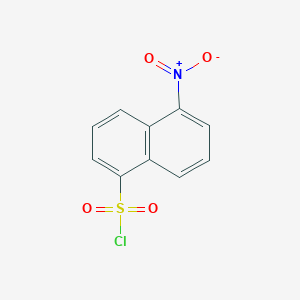
Acetic acid;2-chloro-2-methyltridecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-chloro-2-methyltridecan-1-ol is a compound that combines the properties of acetic acid and a chlorinated alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-chloro-2-methyltridecan-1-ol typically involves the chlorination of 2-methyltridecan-1-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps maintain the desired reaction conditions and product quality.
化学反応の分析
Types of Reactions
Oxidation: The alcohol group in 2-chloro-2-methyltridecan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorinated alcohol can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chlorine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of alcohols, amines, or other substituted compounds.
科学的研究の応用
Acetic acid;2-chloro-2-methyltridecan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.
作用機序
The mechanism of action of acetic acid;2-chloro-2-methyltridecan-1-ol involves its interaction with specific molecular targets and pathways. The chlorinated alcohol group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The acetic acid moiety may also contribute to the compound’s overall reactivity and interactions with biological systems.
類似化合物との比較
Similar Compounds
2-Chloro-2-methylpropan-1-ol: A similar chlorinated alcohol with a shorter carbon chain.
Acetic acid;2-chloroethanol: Another compound combining acetic acid with a chlorinated alcohol.
Uniqueness
Acetic acid;2-chloro-2-methyltridecan-1-ol is unique due to its longer carbon chain and specific substitution pattern, which may confer distinct chemical and biological properties compared to shorter-chain analogs
特性
CAS番号 |
65818-12-4 |
|---|---|
分子式 |
C16H33ClO3 |
分子量 |
308.9 g/mol |
IUPAC名 |
acetic acid;2-chloro-2-methyltridecan-1-ol |
InChI |
InChI=1S/C14H29ClO.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-14(2,15)13-16;1-2(3)4/h16H,3-13H2,1-2H3;1H3,(H,3,4) |
InChIキー |
WSHKRYKJXPNHND-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C)(CO)Cl.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
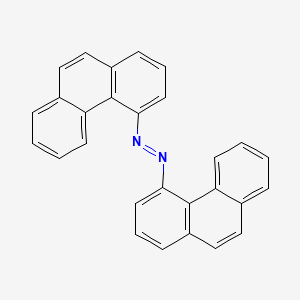
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)

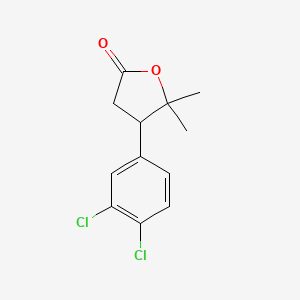
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
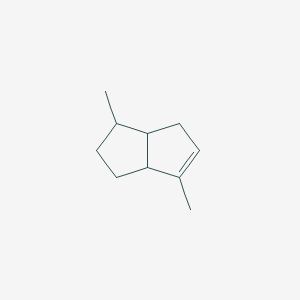
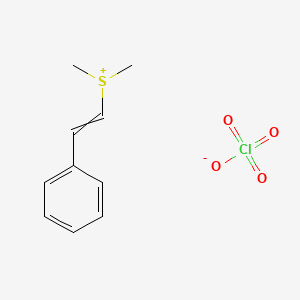
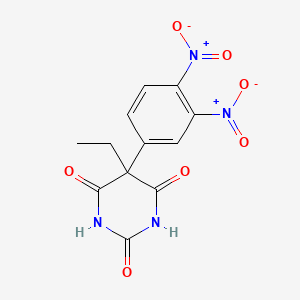
![Diphenyl {1-[(benzenesulfonyl)amino]butyl}phosphonate](/img/structure/B14489984.png)
